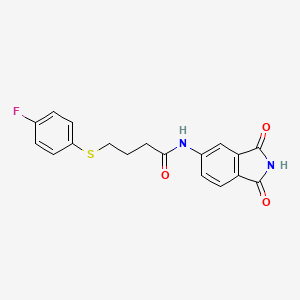
N-(1,3-dioxoisoindolin-5-yl)-4-((4-fluorophenyl)thio)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxoisoindolin-5-yl)-4-((4-fluorophenyl)thio)butanamide, also known as DIBO, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. DIBO is a small molecule inhibitor that targets the ubiquitin-conjugating enzyme Ubc13, which is involved in the DNA damage response pathway. In
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activity
Research has identified novel derivatives, including those structurally related to N-(1,3-dioxoisoindolin-5-yl)-4-((4-fluorophenyl)thio)butanamide, demonstrating significant antioxidant and anticancer activities. These compounds, exhibiting enhanced antioxidant activity compared to well-known antioxidants like ascorbic acid, have shown promise in cytotoxic assays against human glioblastoma and triple-negative breast cancer cell lines. Their structure-activity relationship highlights the potential of such compounds in developing new therapeutic agents targeting oxidative stress and cancer proliferation (Tumosienė et al., 2020).
Anticonvulsant Evaluation
The synthesis of novel derivatives incorporating the N-(1,3-dioxoisoindolin-5-yl)-4-((4-fluorophenyl)thio)butanamide framework has been explored for potential anticonvulsant applications. Initial screenings have demonstrated the ability of these compounds to suppress convulsions generated by electrical seizures, with some derivatives showing a significant increase in protective index over standard treatments like phenytoin. This suggests the potential of such compounds in the development of more effective anticonvulsant therapies (Ahuja, Husain, & Siddiqui, 2014).
Cytotoxicity and Topoisomerase II Inhibitory Activity
The cytotoxicity and topoisomerase II inhibitory activity of compounds structurally related to N-(1,3-dioxoisoindolin-5-yl)-4-((4-fluorophenyl)thio)butanamide have been evaluated, revealing potential as electron-deficient anthraquinone analogues with intercalation ability. Such derivatives have shown high efficacy against cell lines resistant to doxorubicin treatment, indicating their potential as novel anticancer agents targeting DNA topoisomerase II (Gomez-Monterrey et al., 2011).
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-(4-fluorophenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c19-11-3-6-13(7-4-11)25-9-1-2-16(22)20-12-5-8-14-15(10-12)18(24)21-17(14)23/h3-8,10H,1-2,9H2,(H,20,22)(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSQGWAULZNLCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-5-yl)-4-((4-fluorophenyl)thio)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate](/img/structure/B2376186.png)
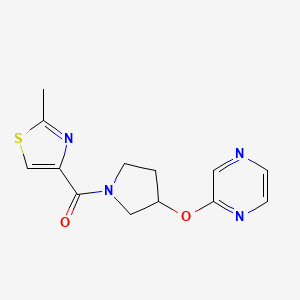
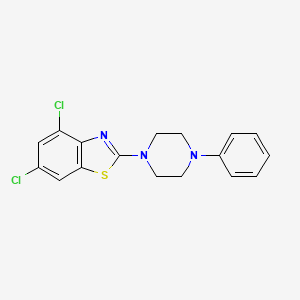
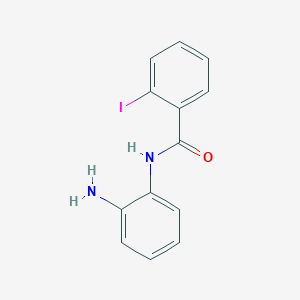
![N-[2-(4-phenylpiperazin-1-yl)ethyl]-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2376191.png)
![4-ethoxy-3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2376192.png)
![3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2376193.png)
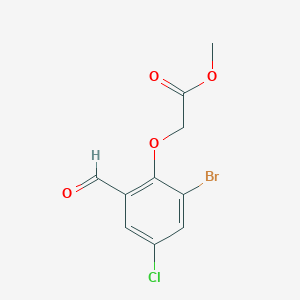
![5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2376200.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2376201.png)
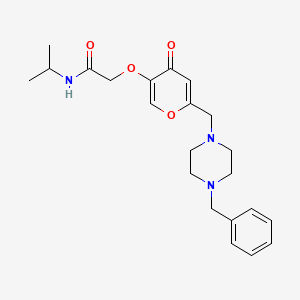
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2376205.png)
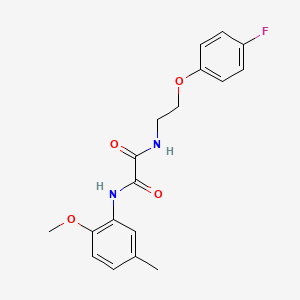
![N1-(4-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2376207.png)